molecular formula C22H13F2N3O2S3 B2490156 (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 717119-06-7

(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2490156
CAS No.: 717119-06-7
M. Wt: 485.54
InChI Key: NTRLABORLLEZRT-UHFFFAOYSA-N
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Description

The compound “(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide” is a structurally complex enamide derivative characterized by a conjugated system integrating furan, thiazole, and difluoromethylsulfanyl moieties. Its molecular formula is C₂₃H₁₄F₂N₂O₂S₃, with a calculated molecular weight of 488.56 g/mol. The compound’s design leverages the π-conjugated furan-thiophene backbone, which is known to enhance charge transfer and binding interactions in medicinal chemistry .

Properties

IUPAC Name

(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3O2S3/c23-21(24)32-16-6-3-13(4-7-16)18-8-5-15(29-18)10-14(11-25)20(28)27-22-26-17(12-31-22)19-2-1-9-30-19/h1-10,12,21H,(H,26,27,28)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRLABORLLEZRT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)SC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)SC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring, a furan moiety, and various functional groups such as cyano and difluoromethylsulfanyl. This intricate configuration suggests potential pharmacological activities that merit detailed exploration.

Structural Characteristics

The molecular formula of the compound is C24H14ClF2N3O2S2C_{24}H_{14}ClF_2N_3O_2S_2, with a molecular weight of 513.96 g/mol. The structure incorporates multiple bioactive motifs that are often associated with antimicrobial, anticancer, and anti-inflammatory activities.

Predicted Biological Activities

Computational predictions suggest that this compound may exhibit several biological activities based on its structural similarities to known bioactive compounds. The following activities have been hypothesized:

  • Antimicrobial Activity : The presence of the thiazole and furan rings indicates potential antibacterial properties.
  • Anticancer Properties : Derivatives of similar structures have shown moderate anticancer activity in various studies.
  • Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies with biological targets are essential to elucidate how this compound exerts its effects. These studies often involve:

  • Binding Affinity Assays : To determine how well the compound binds to specific proteins or enzymes.
  • Cell Viability Tests : To assess the compound's effects on cell growth and survival in cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds containing similar structural features:

  • Antibacterial Activity : Research has shown that five-membered heterocycles, such as thiazoles and furans, are integral in the design of effective antibacterial agents. These compounds often demonstrate enhanced activity due to their ability to interact with bacterial enzymes .
  • Anticancer Properties : A study indicated that certain derivatives of thiazole-containing compounds exhibited significant anticancer activity against various cancer cell lines . The mechanism typically involves the induction of apoptosis in cancer cells.
  • Inflammation Modulation : Compounds with furan rings have been documented to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Thiazole derivativesThiazole ringAntimicrobial, anticancer
Furan-containing compoundsFuran ringAntioxidant, anti-inflammatory
Chlorophenyl derivativesChlorophenyl groupAntiviral, anticancer

This table highlights how different structural motifs contribute to varying biological activities, suggesting that the specific combination in our compound may yield unique effects worthy of further investigation.

Comparison with Similar Compounds

Core Scaffold Analogues

  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS 5910-80-5): This analogue replaces the difluoromethylsulfanyl and thiophene-thiazole groups with a 3-ethoxyphenyl and nitro-substituted phenyl. Pharmacologically, nitro groups often confer antimicrobial activity but may increase toxicity risks .
  • (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (CAS 468770-31-2): Substitution of the furan with a 4-hydroxy-3-methoxyphenyl group and inclusion of dichlorobenzyl on the thiazole ring enhances polarity and hydrogen-bonding capacity. The hydroxy and methoxy groups may improve solubility but reduce membrane permeability compared to the hydrophobic difluoromethylsulfanyl group in the target compound .

Thiazole and Thiophene Modifications

  • S-alkylated 1,2,4-triazoles (Compounds 10–15 in ): These compounds feature triazole cores instead of thiazole-thiophene systems. However, triazoles exhibit superior metabolic stability due to reduced susceptibility to hydrolysis .

Functional Group Impact on Bioactivity

Compound Key Substituents Molecular Weight (g/mol) Noted Bioactivity
Target compound Difluoromethylsulfanyl, thiophene-thiazole 488.56 Hypothesized kinase inhibition
(2E)-2-cyano-N-(3-ethoxyphenyl)-... (5910-80-5) Nitrophenyl, ethoxyphenyl 453.44 Antimicrobial (speculative)
CAS 468770-31-2 Dichlorobenzyl, hydroxy-methoxyphenyl 473.33 Antioxidant potential
1,2,4-triazoles (Compounds 7–9 in ) Sulfonylphenyl, difluorophenyl ~450–470 Antifungal
  • Difluoromethylsulfanyl vs. Sulfonyl Groups : The difluoromethylsulfanyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity, balancing solubility and cell penetration. In contrast, sulfonyl groups in triazoles () increase polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .
  • Thiophene-Thiazole vs. Simple Thiazole : The thiophene-thiazole combination in the target compound may enhance π-π stacking in protein binding pockets compared to simpler thiazole derivatives (e.g., CAS 468770-31-2) .

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